An In-depth Technical Guide to the Physical Properties of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. As a derivative of phenethylamine, it belongs to a class of compounds known for their diverse biological activities. The stereospecificity of the (S)-enantiomer and the substitution pattern on the phenyl ring—specifically the 3-ethoxy group—are critical determinants of its pharmacological profile, influencing its interaction with biological targets. For drug development professionals, a thorough understanding of the physical properties of the hydrochloride salt form is paramount. This is because salt formation is a common strategy to improve the solubility, stability, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[1][2][3]
This technical guide provides a comprehensive overview of the core physical properties of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally analogous compounds, outlines robust experimental protocols for property determination, and offers field-proven insights into the causality behind these experimental choices. The objective is to equip researchers with the foundational knowledge required for the effective handling, formulation, and characterization of this compound.
Chemical Structure and Identity
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IUPAC Name: (1S)-1-(3-ethoxyphenyl)ethan-1-amine hydrochloride
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Synonyms: (S)-1-(3-Ethoxyphenyl)ethanamine HCl
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CAS Number: 1213547-94-4[4]
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Molecular Formula: C₁₀H₁₆ClNO
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Molecular Weight: 201.69 g/mol
The structure consists of a chiral ethylamine backbone attached to a phenyl ring, which is substituted at the meta-position with an ethoxy group. The hydrochloride salt is formed by the protonation of the primary amine.
Predicted and Comparative Physical Properties
The following table summarizes the predicted physical properties of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, based on data from analogous compounds such as phenethylamine hydrochloride and its methoxy-substituted counterparts.[5][6]
| Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Amine hydrochloride salts are typically crystalline solids at room temperature.[5] The color is expected to be white, though slight impurities from synthesis could impart an off-white or yellowish hue. |
| Melting Point | Expected to be a sharp, defined range, likely >150 °C | The free base, (S)-1-(3-methoxyphenyl)ethylamine, is a liquid. Salt formation significantly increases the melting point due to the formation of an ionic crystal lattice. For comparison, phenethylamine hydrochloride has a melting point of 217 °C.[5] A melting point above a certain threshold is often desirable for pharmaceutical processing.[7] |
| Solubility | Soluble in water; Soluble in ethanol; Sparingly soluble in non-polar organic solvents. | The hydrochloride salt form drastically increases aqueous solubility compared to the free base due to the ionic nature of the ammonium group.[1][2] This is a key reason for developing the salt form of amine-containing drugs. |
| pKa | ~9.8 (Predicted for the conjugate acid) | The pKa of the conjugate acid of the primary amine is expected to be similar to that of phenethylamine (pKa = 9.83).[5] This value is critical for understanding the ionization state of the molecule at different physiological pH values. |
Experimental Protocols for Physical Property Determination
The following sections detail the methodologies for the experimental determination of the key physical properties of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.
Determination of Appearance
Objective: To visually inspect and describe the physical form, color, and clarity of the compound.
Methodology:
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Place a small, representative sample of the substance on a clean, white watch glass or in a clear glass vial.
-
Observe the sample under good lighting against both a white and a black background.
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Record the physical state (e.g., crystalline powder, amorphous solid).
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Describe the color of the material (e.g., white, off-white).
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Note any other relevant characteristics, such as the presence of visible impurities.
Causality and Trustworthiness: This simple, direct observation is a fundamental first step in quality control. The description should be consistent across batches to ensure uniformity. Any deviation from an established appearance could indicate impurities or degradation.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range is indicative of high purity.[8][9]
Methodology:
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Finely powder a small amount of the dry sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid sample.
Causality and Trustworthiness: The rate of heating is critical; too rapid a heating rate can lead to an artificially wide and elevated melting range. Using a calibrated thermometer or a certified reference standard ensures the trustworthiness of the measurement. Impurities typically depress and broaden the melting range.[9]
Solubility Determination
Objective: To quantitatively or qualitatively determine the solubility of the compound in various solvents, particularly aqueous and pharmaceutically relevant media.
Methodology (Thermodynamic Equilibrium Solubility):
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Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality and Trustworthiness: This method determines the thermodynamic or equilibrium solubility, which is a crucial parameter for predicting oral absorption.[10] Ensuring that equilibrium has been reached is vital; this can be confirmed by taking samples at multiple time points (e.g., 24h and 48h) and verifying that the concentration is no longer increasing. The choice of pH for aqueous solutions is critical as it will affect the ionization state and thus the solubility of the amine salt.
Spectroscopic Characterization
Spectroscopic analysis provides structural confirmation and a fingerprint for the compound, which is essential for identity verification and quality control.
Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard for organic molecules.
Predicted ¹H NMR Spectrum Features:
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Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) showing a splitting pattern characteristic of a 1,3-disubstituted benzene ring.
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Benzylic Proton (-CH-NH₃⁺): A multiplet shifted downfield due to the adjacent nitrogen and phenyl ring.
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Ethyl Group Protons (-O-CH₂-CH₃): A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
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Methyl Doublet (-CH(CH₃)-): A doublet for the methyl protons adjacent to the chiral center.
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Ammonium Protons (-NH₃⁺): A broad signal, the chemical shift of which can be concentration and solvent dependent. This signal will disappear upon exchange with D₂O.[11][12]
Workflow for NMR Analysis:
Caption: General workflow for structural analysis by NMR spectroscopy.
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Predicted FTIR Spectrum Features:
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N-H Stretch (Ammonium): A very broad and strong absorption band in the range of 3200-2800 cm⁻¹, characteristic of the N-H stretching in a primary amine salt (R-NH₃⁺).[1] This is often superimposed on the C-H stretching bands.
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C-H Stretch (Aliphatic and Aromatic): Absorptions around 3000-2850 cm⁻¹ (aliphatic) and 3100-3000 cm⁻¹ (aromatic).
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N-H Bend (Ammonium): Asymmetric and symmetric bending vibrations around 1600-1500 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
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C-O Stretch (Ether): A strong absorption band around 1250-1050 cm⁻¹ due to the aryl-alkyl ether linkage.
Causality and Trustworthiness: The presence of the broad ammonium N-H stretch is a key diagnostic feature that confirms the formation of the hydrochloride salt.[1] The FTIR spectrum serves as a unique fingerprint for the compound, and any significant deviations between batches could signal a change in chemical structure or the presence of impurities.
Conclusion
While specific experimental data for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is not widely available in the public domain, a robust understanding of its physical properties can be achieved through the analysis of structurally related compounds and the application of standardized characterization methodologies. As a white, crystalline, water-soluble solid with a high melting point, its properties are consistent with those expected for a pharmaceutical amine salt. The detailed experimental protocols and spectroscopic workflows provided in this guide offer a validated framework for researchers to confirm these properties, ensuring the quality, consistency, and proper handling of this compound in a drug development setting. This foundational knowledge is critical for advancing the compound through preclinical and clinical development stages.
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